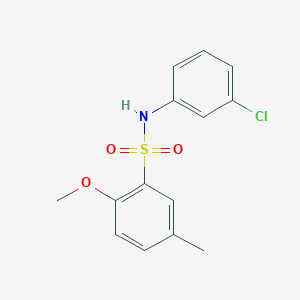![molecular formula C13H11N3O5 B5700650 N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide, also known as NFAF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and decrease inflammation in animal models. Additionally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been studied for its potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Mécanisme D'action
The exact mechanism of action of N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide is not fully understood. However, it has been proposed that N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide may exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in cancer growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide. One direction could be to further investigate its mechanism of action and identify specific enzymes and signaling pathways that are targeted by N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide. Additionally, future research could focus on optimizing the synthesis method and improving the solubility and bioavailability of N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide. Finally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide could be studied for its potential as a therapeutic agent in human clinical trials.
Méthodes De Synthèse
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide can be synthesized by reacting 2-furoic acid with hydrazine hydrate in the presence of acetic anhydride and 4-nitrobenzoyl chloride. The resulting product is then purified using column chromatography and recrystallization.
Propriétés
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-12(14-15-13(18)11-2-1-7-21-11)8-9-3-5-10(6-4-9)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQBYEYZSQVBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)


![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)

![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)